molecular formula C20H22N4O5 B2458451 1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1251543-84-6

1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B2458451
CAS No.: 1251543-84-6
M. Wt: 398.419
InChI Key: DGDXGDMFEHCFOG-UHFFFAOYSA-N
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Description

1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea typically involves the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.

    Coupling with Urea Derivative: The oxadiazole intermediate is then reacted with an isocyanate derivative to form the final urea compound. This reaction is usually carried out under mild conditions to avoid decomposition of the sensitive oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.

    Biological Research: It is used in studies related to enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea
  • 1-(5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea

Uniqueness

1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea is unique due to the presence of both dimethylphenyl and trimethoxyphenyl groups, which confer distinct electronic and steric properties

Properties

IUPAC Name

1-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5/c1-11-6-7-12(2)14(8-11)18-23-24-20(29-18)22-19(25)21-13-9-15(26-3)17(28-5)16(10-13)27-4/h6-10H,1-5H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDXGDMFEHCFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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